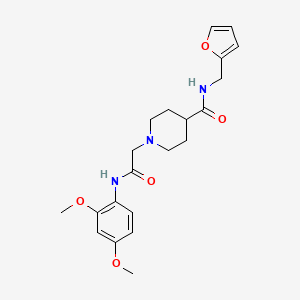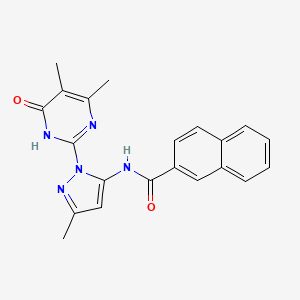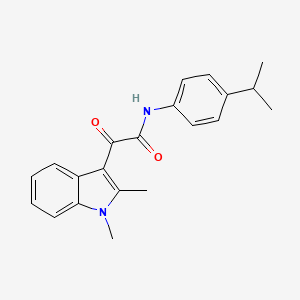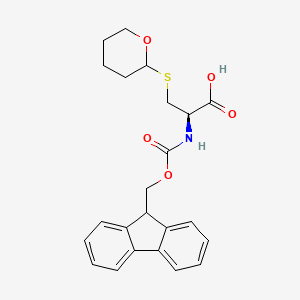
N,N'-(1,3-phenylene)bis(2-phenoxyacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N'-(1,3-phenylene)bis(2-phenoxyacetamide), also known as bis(2-phenoxyacetamide) of benzidine (BPOA), is a chemical compound that is used in scientific research for its various applications. BPOA is synthesized through a multi-step process involving the reaction of benzidine with phenoxyacetic acid.
Scientific Research Applications
Anticancer Activity of Bis-Phenoxyacetic Acids
A study by Holla et al. (2002) prepared bis-phenoxyacetic acids as precursors for creating compounds with anticancer activity. These compounds were tested against a panel of 60 cell lines derived from seven cancer types, showing promising anticancer properties (Holla, B. Shivarama et al., 2002).
Polymerization and Material Synthesis
- Koçak et al. (2015) investigated the enzymatic oxidative polycondensation of a new bisphenol derivative, resulting in polymers with high thermal stability and potential applications in advanced material synthesis (Koçak, A. et al., 2015).
- Bando et al. (2003) demonstrated the use of bis(phenoxy-imine) Zr complexes as highly active catalysts for ethylene polymerization, contributing to the development of advanced polyethylene materials with narrow molecular weight distribution (Bando, H. et al., 2003).
Corrosion Inhibition
Singh and Quraishi (2016) evaluated novel synthesized compounds, including bis Schiff’s Bases, for their corrosion inhibiting properties on mild steel in 1 M HCl, showcasing the potential of such organic compounds in protecting industrial materials (Singh, Priyanka & Quraishi, M., 2016).
Advanced Polymeric Materials
- Yang and Chen (1993) developed bis(phenoxy)naphthalene-containing poly(amide-imide)s with high solubility, thermal stability, and potential for creating flexible, tough films suitable for high-performance applications (Yang, Chin‐Ping & Chen, Wen‐Tung, 1993).
- Wang et al. (2011) synthesized fluorene-based poly(arylene ether sulfone) copolymers for use as proton exchange membranes in fuel cells, highlighting their excellent proton conductivity and thermal stability (Wang, Chenyi et al., 2011).
properties
IUPAC Name |
2-phenoxy-N-[3-[(2-phenoxyacetyl)amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(15-27-19-10-3-1-4-11-19)23-17-8-7-9-18(14-17)24-22(26)16-28-20-12-5-2-6-13-20/h1-14H,15-16H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUSVVDERGBZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-(1,3-phenylene)bis(2-phenoxyacetamide) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2592722.png)
![(Z)-2-Cyano-N-phenyl-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2592723.png)


![Tert-butyl 4-[(azetidin-3-yl)(hydroxy)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B2592727.png)

![1,3-Bis[4-(tert-butyl)phenyl]-2,2-Bis[(S)-4-phenyl-4,5-dihydro-2-oxazolyl]propane](/img/structure/B2592729.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2592730.png)

![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2592739.png)
![N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2592740.png)
![2-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2592741.png)
![2-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2592742.png)